molecular formula C23H22N4OS B6551630 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1040678-46-3

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B6551630
CAS No.: 1040678-46-3
M. Wt: 402.5 g/mol
InChI Key: PLUKUSBFBMOBPU-UHFFFAOYSA-N
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Description

The compound “2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide” is a derivative of pyrazolo[1,5-a]pyrazine . Pyrazolo[1,5-a]pyrazines are a family of compounds that have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology and tunable photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazines involves a reaction with tert-butyl cyanoacetate in DMF solution at 60°C in the presence of NaH . The products from these reactions have been characterized by spectral methods as containing two tautomers – the 2-ylidene and 2-alkyl forms .

Future Directions

The future directions for the research and development of “2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide” and its derivatives could involve further exploration of their optical applications, synthesis methodologies, and biological activities . Further studies could also focus on understanding their mechanism of action and improving their physical and chemical properties.

Properties

IUPAC Name

2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-3-17-8-10-18(11-9-17)20-14-21-23(24-12-13-27(21)26-20)29-15-22(28)25-19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUKUSBFBMOBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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